Propargyl-PEG8-bromide
Overview
Description
Propargyl-PEG8-bromide is a polyethylene glycol (PEG) derivative with a propargyl group at one end and a bromide group at the other . It’s a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It’s also a click chemistry reagent, containing an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .
Synthesis Analysis
The synthesis of Propargyl-PEG8-bromide involves the use of propargyl bromide and PEG. The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates has seen remarkable progress .Molecular Structure Analysis
The molecular formula of Propargyl-PEG8-bromide is C19H35BrO8 . It has a molecular weight of 471.4 g/mol . The InChIKey is GKKYPBWKHAGRKT-UHFFFAOYSA-N . The Canonical SMILES is C#CCOCCOCCOCCOCCOCCOCCOCCOCCBr .Chemical Reactions Analysis
Propargyl-PEG8-bromide is a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .Physical And Chemical Properties Analysis
Propargyl-PEG8-bromide has a molecular weight of 471.4 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 8 . It has a rotatable bond count of 24 . The exact mass is 470.15153 g/mol . The topological polar surface area is 73.8 Ų . The heavy atom count is 28 .Scientific Research Applications
Green Synthesis Methods : Propargyl bromide has been used in eco-friendly synthesis methods. For example, Kumar et al. (2020) describe using PEG-600 as a solvent to synthesize triazole-containing pyrrolopyridine derivatives in an eco-friendly one-pot method, where Propargyl bromide plays a crucial role (B. R. Ravi Kumar et al., 2020).
Synthesis of Novel Derivatives : Novel propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives have been synthesized for potential biomedical applications. Lu & Zhong (2010) reported the synthesis of these derivatives, which could be useful in developing PEG-based bioconjugates (Changhai Lu & W. Zhong, 2010).
Fumigation Research : Propargyl bromide has been studied as a soil fumigant. Yates & Gan (1998) and Papiernik et al. (2002) investigated its volatility, adsorption, degradation in soil, and its potential as an alternative fumigant, emphasizing its environmental safety and effectiveness (Yates & Gan, 1998), (S. Papiernik et al., 2002).
Bioconjugation and Drug Delivery : Propargyl-PEG derivatives have been used in bioconjugation and potential drug delivery applications. For instance, Öztürk & Yörümez (2019) synthesized block copolymers via “click” chemistry using polyepichlorohydrin propargyl (PECH-propargyl) and polyethylene glycol azido (PEG-N3) (T. Öztürk & Cansu Yörümez, 2019).
Material Chemistry Applications : In material chemistry, propargyl bromide has been used in synthesizing various novel materials. For example, Zhou et al. (2012) synthesized poly(propargyl pyridinium bromide) which showed significant fluorescence enhancements upon interaction with certain anions, suggesting potential applications in fluorescence-based fields (Chang-min Zhou et al., 2012).
Safety And Hazards
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35BrO8/c1-2-4-21-6-8-23-10-12-25-14-16-27-18-19-28-17-15-26-13-11-24-9-7-22-5-3-20/h1H,3-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKYPBWKHAGRKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35BrO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG8-bromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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